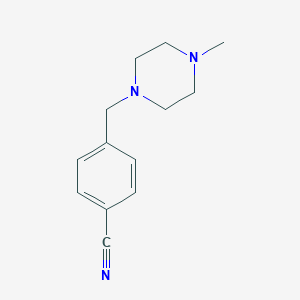

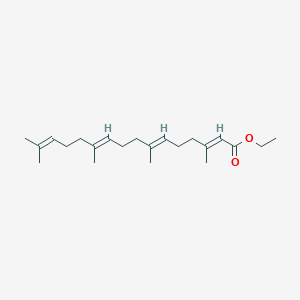

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Overview

Description

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, also known as 4-MPMBN, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in organic synthesis, medicinal chemistry, and drug development. 4-MPMBN is a versatile intermediate that can be used in a variety of reactions to synthesize a wide range of compounds. It has been studied for its ability to act as a catalyst in biocatalytic reactions and its potential to act as a drug target and modulator.

Scientific Research Applications

It is useful in synthesizing new series of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]benzazepine derivatives (Kohara et al., 2002).

It serves as a key intermediate in the synthesis of the antileukemic agent imatinib (Koroleva et al., 2011).

Derivatives of this compound show potential as active-site inhibitors of sphingosine 1-phosphate lyase, which can be used in the treatment of multiple sclerosis (Weiler et al., 2014).

Its synthesized form as 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride has potential applications in organic synthesis and adsorption studies (Lu Xiao-qin, 2010).

The compound is a potent anti-inflammatory agent and exhibits antinociceptive activity in pain models (Altenbach et al., 2008).

4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a related compound, is an important intermediate in diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives (Ju Xiu-lia, 2015).

4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, thienoanalogues of loxapine, a potent antipsychotic drug, demonstrate potent neuroleptic activity (Kohara et al., 2002).

Its synthesis as 4-((4-methylpiperazin-1-yl)methyl)benzoic acid is scalable for large-scale production and is a key precursor to imatinib (Koroleva et al., 2012).

The synthesized benzimidazoles containing piperazine or morpholine skeleton exhibited high antioxidant activity and glucosidase inhibitory potential, suggesting potential therapeutic applications (Özil et al., 2018).

2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives have been identified as orally available inhibitors of HCV with a novel mechanism of action, showing promise as entry inhibitors for single or combinational therapeutic potential (Xin-bei Jiang et al., 2020).

The synthesized compounds from this chemical were tested and evaluated as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Compound 57 derived from it has significant anti-inflammatory properties in a carrageenan-induced paw-edema model (Smits et al., 2008).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSYNRMJMLDSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428764 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125743-63-7 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)

![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)